molecular formula C21H23ClFN3O2S B2467404 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215728-24-7

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B2467404
CAS RN: 1215728-24-7
M. Wt: 435.94
InChI Key: STAXNYVMRXNMSZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds containing elements of the "N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride" structure have been synthesized and evaluated for their antimicrobial properties. For example, research has shown that fluorinated benzothiazolo imidazole compounds exhibit significant antimicrobial activity. This suggests the potential utility of such compounds in developing new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Chemosensory Applications

Another area of application is the development of chemosensors. Benzimidazole and benzothiazole derivatives have been used to create fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds show significant changes in their fluorescence properties upon binding to specific ions, demonstrating their potential as sensitive and selective tools for chemical sensing (Suman, Bubbly, Gudennavar, & Gayathri, 2019).

Pharmacological Investigations

In pharmacological research, derivatives of the benzothiazole and morpholine framework have been studied for various biological activities. Novel benzamides, for instance, have been evaluated for their gastrokinetic properties, with certain compounds demonstrating potent activity in enhancing gastric emptying, without the dopamine D2 receptor antagonistic activity seen in other gastrokinetic agents (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S.ClH/c22-17-8-4-9-18-19(17)23-21(28-18)25(20(26)16-6-2-1-3-7-16)11-5-10-24-12-14-27-15-13-24;/h1-4,6-9H,5,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAXNYVMRXNMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride

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